molecular formula C10H8FNO2 B13205343 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13205343
M. Wt: 193.17 g/mol
InChI Key: WNHLDFPWRPVJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its combined structural features, which enhance its chemical properties and potential biological activities. The presence of both the fluorine and methyl groups contributes to its distinct reactivity and selectivity towards molecular targets .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8FNO2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5H2,1H3

InChI Key

WNHLDFPWRPVJDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2F

Origin of Product

United States

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